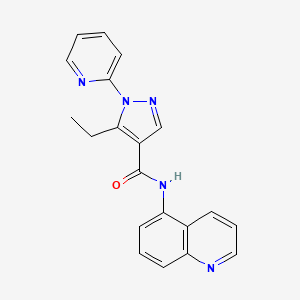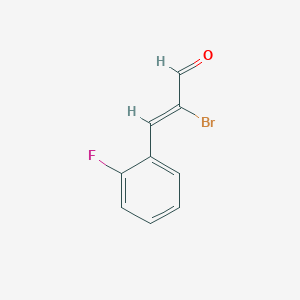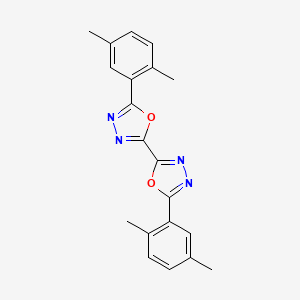
5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and quinolinyl rings.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
科学研究应用
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds have been studied for their potential antimicrobial properties.
Medicine
Drug Development: Pyrazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
Industry
Agriculture: These compounds can be used in the development of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- 1-(2-pyridinyl)-3-(quinolinyl)-1H-pyrazole-4-carboxamide
- 5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
The unique combination of the ethyl, pyridinyl, and quinolinyl groups in 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific interactions of these substituents with molecular targets.
属性
分子式 |
C20H17N5O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
5-ethyl-1-pyridin-2-yl-N-quinolin-5-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-2-18-15(13-23-25(18)19-10-3-4-11-22-19)20(26)24-17-9-5-8-16-14(17)7-6-12-21-16/h3-13H,2H2,1H3,(H,24,26) |
InChI 键 |
JXAAPFZBQUWXMW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)


![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)

![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
